molecular formula C21H19N3O5S B450880 methyl 5-[(4-methoxyanilino)carbonyl]-4-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate

methyl 5-[(4-methoxyanilino)carbonyl]-4-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate

Cat. No.: B450880
M. Wt: 425.5g/mol
InChI Key: QFUJEMVBUCNMEH-UHFFFAOYSA-N
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Description

Methyl 5-[(4-methoxyanilino)carbonyl]-4-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a pyridine ring, and an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-[(4-methoxyanilino)carbonyl]-4-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the thiophene ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur.

    Introduction of the pyridine ring: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of pyridine is coupled with a halogenated thiophene.

    Attachment of the aniline derivative: This can be done through an amide coupling reaction, where the aniline derivative is reacted with a carboxylic acid derivative of the thiophene-pyridine compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and reaction conditions, as well as the development of continuous flow processes to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(4-methoxyanilino)carbonyl]-4-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the aniline derivative can be reduced to an amine.

    Substitution: The methoxy group on the aniline derivative can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are often employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

Methyl 5-[(4-methoxyanilino)carbonyl]-4-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Explored for its use in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 5-[(4-methoxyanilino)carbonyl]-4-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary depending on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(2,5-dichloroanilino)carbonyl]-2-[(3-pyridinylcarbonyl)amino]benzoate
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

Methyl 5-[(4-methoxyanilino)carbonyl]-4-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate is unique due to its combination of a thiophene ring, a pyridine ring, and an aniline derivative. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.

Properties

Molecular Formula

C21H19N3O5S

Molecular Weight

425.5g/mol

IUPAC Name

methyl 5-[(4-methoxyphenyl)carbamoyl]-4-methyl-2-(pyridine-3-carbonylamino)thiophene-3-carboxylate

InChI

InChI=1S/C21H19N3O5S/c1-12-16(21(27)29-3)20(24-18(25)13-5-4-10-22-11-13)30-17(12)19(26)23-14-6-8-15(28-2)9-7-14/h4-11H,1-3H3,(H,23,26)(H,24,25)

InChI Key

QFUJEMVBUCNMEH-UHFFFAOYSA-N

SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CN=CC=C2)C(=O)NC3=CC=C(C=C3)OC

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CN=CC=C2)C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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